molecular formula C21H22N4O3 B5819879 3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA

3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA

Cat. No.: B5819879
M. Wt: 378.4 g/mol
InChI Key: ZPYMNRMCAZIQBC-UHFFFAOYSA-N
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Description

3-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-3-(prop-2-en-1-yl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-3-(prop-2-en-1-yl)urea typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Urea Derivative: The final step involves the reaction of the oxadiazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-3-(prop-2-en-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-3-(prop-2-en-1-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-3-(prop-2-en-1-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-3-(prop-2-en-1-yl)urea shares structural similarities with other oxadiazole derivatives, such as:
    • This compound
    • This compound

Uniqueness

    Structural Features: The presence of the methoxyphenyl and methylphenyl groups, along with the oxadiazole ring, imparts unique chemical and biological properties to the compound.

    Biological Activity: Its specific interactions with molecular targets and pathways distinguish it from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)-1-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-4-13-25(21(26)22-17-9-5-15(2)6-10-17)14-19-23-20(24-28-19)16-7-11-18(27-3)12-8-16/h4-12H,1,13-14H2,2-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYMNRMCAZIQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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